Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate
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Overview
Description
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is a synthetic organic compound with a molecular formula of C14H26N2O4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate typically involves the protection of the amine group on piperidine using tert-butoxycarbonyl (Boc) protection, followed by esterification. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of the piperidine ring.
tert-Butoxycarbonylamino-piperidin-4-yl-acetic acid: Similar structure but with a carboxylic acid group instead of the ester.
Uniqueness
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is unique due to its combination of the Boc-protected amine and ester functionalities, which provide versatility in synthetic applications and biological studies.
Properties
CAS No. |
2901100-18-1 |
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Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-13(9-10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
WCRHIZCDQFAGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)OC |
Origin of Product |
United States |
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